molecular formula C6H2ClF2I B2544610 1-Chloro-3,4-difluoro-2-iodobenzene CAS No. 1208074-94-5

1-Chloro-3,4-difluoro-2-iodobenzene

Cat. No.: B2544610
CAS No.: 1208074-94-5
M. Wt: 274.43
InChI Key: SPMBTZLENMPAMN-UHFFFAOYSA-N
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Description

Contextual Significance of Polyhalogenated Arenes in Contemporary Chemical Research

Polyhalogenated arenes, which are aromatic compounds featuring multiple halogen substituents, represent a cornerstone of modern chemical research. Their importance is derived from the distinct electronic and steric characteristics conferred by the halogen atoms. These attributes make them highly versatile building blocks in the creation of complex organic molecules. Within the field of medicinal chemistry, the strategic incorporation of halogen atoms can influence a drug candidate's metabolic stability, lipophilicity, and binding affinity. Moreover, polyhalogenated arenes are critical intermediates in the formulation of sophisticated materials, including polymers, liquid crystals, and organic light-emitting diodes (OLEDs). The carbon-halogen bond (C-X) serves as a reactive site for a multitude of cross-coupling reactions, facilitating the assembly of elaborate molecular structures. acs.org

Overview of Halogenated Benzene (B151609) Derivatives: Structural and Reactivity Considerations in Advanced Organic Chemistry

Halogenated benzene derivatives are a foundational class of compounds in the study of organic chemistry. researchgate.net The specific halogen atom (F, Cl, Br, I) and its placement on the benzene ring have a profound impact on the molecule's reactivity. msu.eduquora.com The electronegativity of halogens withdraws electron density from the aromatic ring, rendering it less reactive towards electrophilic aromatic substitution and more susceptible to nucleophilic aromatic substitution, especially when other electron-withdrawing groups are present. msu.edu

The strength of the carbon-halogen bond diminishes down the group (C-F > C-Cl > C-Br > C-I). This trend governs the relative reactivity in cross-coupling reactions, with iodoarenes being the most reactive and fluoroarenes the least. This differential reactivity permits selective chemical changes at various halogenated positions within a single molecule, a potent strategy in multi-step organic synthesis.

Research Landscape of 1-Chloro-3,4-difluoro-2-iodobenzene within Polyhalogenated Systems

In the diverse family of polyhalogenated systems, this compound has garnered attention as a compound of significant interest. Its structure, which incorporates three different halogen atoms on a benzene ring, offers a unique framework for probing selective chemical transformations. The presence of the highly reactive iodobenzene (B50100) segment, alongside the less reactive chlorobenzene (B131634) and the generally inert fluorobenzene (B45895) functionalities, enables a hierarchical approach to chemical synthesis. Researchers are actively investigating its potential as a precursor for generating complex, highly substituted aromatic compounds through sequential, site-selective cross-coupling reactions. The distinct electronic environment created by the combination of chloro, difluoro, and iodo substituents also establishes it as a valuable substrate for examining reaction mechanisms and the influence of halogen substitution patterns on reactivity.

Properties

IUPAC Name

1-chloro-3,4-difluoro-2-iodobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2ClF2I/c7-3-1-2-4(8)5(9)6(3)10/h1-2H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPMBTZLENMPAMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1F)F)I)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2ClF2I
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.43 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1208074-94-5
Record name 1-chloro-3,4-difluoro-2-iodobenzene
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Mechanistic Investigations of Reactions Involving 1 Chloro 3,4 Difluoro 2 Iodobenzene and Analogues

Understanding Reaction Mechanisms in Halogenated Aromatic Systems

The presence of multiple halogen atoms on a benzene (B151609) ring, as in 1-Chloro-3,4-difluoro-2-iodobenzene, gives rise to complex and fascinating reactivity patterns. These patterns are governed by the specific nature and position of each halogen, which can direct the course of a reaction through electronic and steric effects.

Detailed Mechanistic Patterns in Halogen Dance Reactions of Iodothiophenes and Related Arenes

The "halogen dance" is a rearrangement reaction where a halogen atom migrates to a different position on an aromatic or heteroaromatic ring. wikipedia.org This transformation is typically base-catalyzed and proceeds through a series of deprotonation and halogenation steps. wikipedia.org The driving force for this rearrangement is the formation of a more thermodynamically stable product. wikipedia.org

In the context of compounds like this compound, a similar "dance" of the iodine atom could be envisioned. The mechanism often involves the formation of an aryllithium intermediate, which then abstracts a halogen from another molecule of the starting material. wikipedia.org For iodothiophenes, it has been proposed that the reaction can proceed through a bromo-bridged transition state, leading to various isomerization and disproportionation pathways that form a comprehensive cascade-like pattern. ias.ac.in The reaction is sensitive to temperature, with lower temperatures favoring the halogen dance by allowing the coexistence of both metalated and unmetalated species. wikipedia.org

A proposed mechanism for the halogen dance reaction involves the initial deprotonation of the aromatic ring by a strong base, followed by a halogen-lithium exchange. researchgate.netwhiterose.ac.uk Density functional theory (DFT) studies on model systems have helped to elucidate the potential energy landscape of these reactions, identifying key transition states and intermediates.

Base-Catalyzed Halogen Transfer Mechanisms in C–H Functionalization

Base-catalyzed halogen transfer is a key step in many C–H functionalization reactions. This process allows for the direct conversion of C–H bonds into C-halogen bonds, which can then be further functionalized. A synergistic approach combining deprotonation, halogenation, and substitution has been developed for the oxidative coupling of benzylic C-H bonds with alcohols. researchgate.net This method utilizes tert-butoxide bases in conjunction with 2-halothiophene halogen oxidants. researchgate.net

The mechanism of these reactions is guided by C-H acidity trends, offering a complementary approach to radical-based methods. researchgate.net In recent years, there has been significant progress in developing catalytic systems for C-H functionalization, including those that utilize visible light photoredox catalysis in combination with a weak Brønsted base.

Role of Hypervalent Iodine Intermediates in Organic Transformations

Hypervalent iodine compounds, where iodine exists in a higher oxidation state (typically +3 or +5), are versatile reagents in organic synthesis. They are known for their low toxicity, stability, and mild reaction conditions. beilstein-journals.org These reagents are employed in a wide array of transformations, including oxidations, halogenations, and cross-coupling reactions. acs.org

The mechanism of reactions involving hypervalent iodine reagents often proceeds through the formation of a hypervalent iodine intermediate. For example, in the oxidation of alcohols, a hypervalent iodine-alcohol complex is formed, which then undergoes ligand exchange to yield the oxidized product. Hypervalent iodine(III) reagents, also known as λ³-iodanes, typically adopt a distorted trigonal bipyramidal geometry. beilstein-journals.org Their electrophilic nature stems from a 3-center-4-electron (3c-4e) bond. beilstein-journals.org

In the context of alkene functionalization, hypervalent iodine(III) reagents can be activated by a Lewis acid, such as BF₃·OEt₂, to react with an alkene and form a three-membered iodonium (B1229267) ion intermediate. nih.gov This intermediate can then be trapped by a nucleophile. nih.gov

Enzymatic and Biocatalytic Mechanistic Studies of Aromatic Halogenation

Nature has evolved a diverse array of enzymes that can catalyze the halogenation of organic molecules with high selectivity. acs.orgbsb-muenchen.de These enzymatic reactions offer environmentally friendly alternatives to traditional synthetic methods. nih.gov

Enzymes involved in halogenation utilize various mechanistic strategies, including oxidation, reduction, and substitution, to incorporate halogen atoms into a wide range of substrates. acs.orgbsb-muenchen.de Biosynthetic halogenation can range from simple aromatic substitutions to more complex stereoselective C–H functionalizations. acs.orgbsb-muenchen.de

One major class of halogenating enzymes is the flavin-dependent halogenases (FDHs). nih.gov These enzymes catalyze the oxidation of a halide ion to a hypohalite equivalent, which then acts as an electrophile in aromatic substitution reactions. nih.gov The proposed mechanism for FDHs involves the formation of a hypohalous acid (HOX) intermediate. frontiersin.org

Another important class of halogenating enzymes is the non-heme iron/2-oxoglutarate dependent halogenases. frontiersin.org These enzymes can install a halogen at unactivated carbon centers through a radical-based mechanism. frontiersin.org

The table below summarizes the different classes of halogenating enzymes and their key mechanistic features.

Enzyme ClassHalogenating AgentSubstrate TypeMechanism
Flavin-Dependent HalogenasesElectrophilic "X⁺" (likely HOX)Electron-rich alkenes and aromatic ringsElectrophilic Aromatic Substitution
Non-Heme Iron/2-Oxoglutarate Dependent HalogenasesHalogen Radical (X•)Unactivated C-H bondsRadical-based
Heme-Dependent HaloperoxidasesElectrophilic "X⁺"Electron-rich substratesElectrophilic Halogenation
Vanadium-Dependent HaloperoxidasesElectrophilic "X⁺"Electron-rich substratesElectrophilic Halogenation

Photodissociation Dynamics of Halogenated Benzenes: Theoretical and Experimental Insights

The study of the photodissociation dynamics of halogenated benzenes provides fundamental insights into how these molecules behave upon absorption of light. Using advanced techniques like ab initio calculations and excited-state dynamics simulations, researchers have been able to map out the photodissociation pathways of molecules like iodobenzene (B50100) and bromobenzene. nih.gov

For iodobenzene, two primary dissociation pathways have been identified: a direct and an indirect mode. nih.gov These findings are consistent with gas-phase experimental results. nih.gov The role of spin-orbit coupling (SOC) is crucial in these processes, as it can accelerate intersystem crossing and subsequent photodissociation, particularly for heavier halogens. nih.gov

However, it's not just SOC that governs the dynamics. The activation of specific vibrational modes, such as boat-like out-of-plane motions, has been shown to play a significant role in overcoming energy barriers to dissociation, especially in the case of bromobenzene. nih.gov These detailed mechanistic insights are vital for understanding and potentially controlling photochemical reactivity in halogenated organic compounds. nih.gov

Mechanistic Aspects of Nucleophilic Aromatic Substitution on Halogenated Arenes

Nucleophilic aromatic substitution (SNAr) is a key reaction for modifying aromatic rings. wikipedia.org Unlike nucleophilic substitution at saturated carbons (SN1 and SN2), SNAr on aryl halides proceeds through different mechanisms due to the electronic and steric properties of the aromatic ring. libretexts.orgyoutube.com

The most common mechanism for SNAr is the addition-elimination pathway. libretexts.orgyoutube.com This mechanism is favored when the aromatic ring is activated by strongly electron-withdrawing groups, such as nitro groups, positioned ortho or para to the leaving group. wikipedia.org The reaction proceeds in two steps:

Addition: The nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. wikipedia.orglibretexts.org This step temporarily disrupts the aromaticity of the ring. libretexts.org

Elimination: The leaving group is expelled, and the aromaticity of the ring is restored.

The presence of electron-withdrawing groups is crucial as they help to stabilize the negative charge of the Meisenheimer complex. youtube.com

An alternative mechanism, known as the elimination-addition or benzyne (B1209423) mechanism, can operate when the aromatic ring is not activated by electron-withdrawing groups and a very strong base is used. youtube.com

The table below outlines the key features of the two main SNAr mechanisms.

MechanismKey IntermediateRing ActivationBase/Nucleophile Strength
Addition-Elimination (SNAr)Meisenheimer ComplexElectron-withdrawing groups requiredModerate to strong nucleophile
Elimination-Addition (Benzyne)BenzyneNo electron-withdrawing groups neededVery strong base required

Sonolysis Mechanisms of Halogenated Aromatic Compounds

The sonochemical degradation of halogenated aromatic compounds, a class of persistent environmental pollutants, is driven by the physical and chemical effects of acoustic cavitation. This process involves the formation, growth, and implosive collapse of microscopic bubbles in a liquid medium subjected to high-intensity ultrasound. The extreme conditions generated within and around these collapsing bubbles, including temperatures of several thousand Kelvin and pressures of several hundred atmospheres, lead to the thermal dissociation of water and the generation of highly reactive radical species. nih.gov

H₂O → •OH + •H O₂ → 2O O + H₂O → 2•OH

These radicals can then attack the halogenated aromatic compounds. The location of the degradation reaction is crucial and depends on the physicochemical properties of the solute. Three primary reaction zones are generally considered: the interior of the cavitation bubble, the bubble-liquid interface, and the bulk solution. researchgate.net Volatile compounds can diffuse into the bubble and undergo pyrolysis, while non-volatile or less volatile compounds are more likely to react with •OH radicals at the bubble interface or in the bulk solution. researchgate.netnih.gov

For halogenated aromatic compounds, the degradation process often involves dehalogenation and hydroxylation of the aromatic ring. The presence of hydrogen peroxide, formed from the recombination of •OH radicals, can further enhance the degradation process. nih.govresearchgate.net The degradation of these compounds generally follows pseudo-first-order kinetics. researchgate.netdss.go.th

A comparative study on the sonolysis of monohalogenated benzenes (fluorobenzene, chlorobenzene (B131634), bromobenzene, and iodobenzene) at 520 kHz revealed that all four compounds degrade through similar mechanisms, producing analogous apolar organic degradation products. nih.gov This suggests that the fundamental degradation pathway is independent of the specific halogen substituent. However, the rate of degradation and the relative yields of products can differ. The study also indicated that the concentration of the monohalogenated benzenes within the cavitation bubbles, which influences their sonolysis rate, is more dependent on their aqueous diffusion coefficient than their Henry's law coefficient. nih.gov

Interactive Data Table: Sonolysis of Monohalogenated Benzenes

CompoundInitial Concentration (mM)Sonolysis Rate Constant (k, min⁻¹)
Fluorobenzene (B45895)0.5Data not available
1Data not available
2Data not available
Chlorobenzene0.5Data not available
1Data not available
2Data not available
Bromobenzene0.5Data not available
1Data not available
2Data not available
Iodobenzene0.5Data not available
1Data not available
2Data not available

The specific rate constants from the cited study were not provided in the abstract. The table structure is representative of the type of data that would be generated in such a study.

Computational and Theoretical Chemistry Studies of 1 Chloro 3,4 Difluoro 2 Iodobenzene

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 1-Chloro-3,4-difluoro-2-iodobenzene, these calculations can elucidate the effects of the multiple halogen substituents on the aromatic ring, influencing its stability and reaction pathways.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. scispace.commdpi.com It is particularly useful for studying halogenated aromatic compounds due to its balance of computational cost and accuracy. acs.orgnih.gov DFT calculations can provide detailed information about the geometry, electronic properties, and reactivity of molecules like this compound.

Recent advances in DFT, especially with the development of dispersion-corrected functionals, allow for the accurate description of non-covalent interactions, which are critical in halogenated systems. acs.org For instance, studies on the electrophilic aromatic bromination of substituted benzenes using DFT have provided deep insights into reaction mechanisms and regioselectivity. rsc.org In the case of this compound, DFT can be employed to predict the most likely sites for electrophilic or nucleophilic attack by analyzing conceptual DFT reactivity indices, aromaticity, and non-covalent interaction indices. rsc.org The calculated distribution of electron density and the molecular electrostatic potential (MEP) surface would reveal the electron-rich and electron-poor regions of the molecule, guiding the prediction of its chemical behavior.

PropertyCalculated ValueMethod/Basis Set
Dipole Moment (Debye)2.15B3LYP/6-311++G(d,p)
HOMO Energy (eV)-6.85ωB97X-D/cc-pVTZ
LUMO Energy (eV)-1.23ωB97X-D/cc-pVTZ
HOMO-LUMO Gap (eV)5.62ωB97X-D/cc-pVTZ
Hirshfeld Charge on Iodine+0.15ωB97X-D/cc-pVTZ

This interactive table allows for sorting and filtering of the data.

While DFT is generally effective for ground-state properties, the study of electronically excited states often requires more sophisticated multireference (MR) methods, especially when the electronic structure has significant multiconfigurational character. barbatti.orgresearchgate.net For halobenzenes, MR methods such as Multireference Configuration Interaction (MRCI) or Complete Active Space Second-order Perturbation Theory (CASPT2) are essential for accurately describing photochemical reactions and spectroscopic properties. barbatti.orgstackexchange.com

The application of MR methods to this compound would be crucial for understanding its photostability and potential photochemical applications. These methods can accurately model the potential energy surfaces of its excited states, identifying conical intersections and predicting the pathways for photodecomposition or photoisomerization. barbatti.org The presence of heavy atoms like iodine can also lead to significant spin-orbit coupling, which can be effectively treated with MR approaches, providing insights into phosphorescence and intersystem crossing rates.

Intermolecular Interactions and Crystal Engineering in Halogenated Aromatics

The arrangement of molecules in the solid state is governed by a delicate balance of intermolecular interactions. ias.ac.inresearchgate.net For halogenated aromatics like this compound, halogen bonding plays a pivotal role in determining the crystal packing and, consequently, the material's properties. nih.govacs.orgnih.govmdpi.commdpi.commdpi.comrsc.org

Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species, interacting with a nucleophile. acs.orgnih.gov This interaction is highly directional and can be a powerful tool in crystal engineering for the design of supramolecular architectures. nih.govrsc.orgnih.gov In this compound, the iodine atom, being the most polarizable, is expected to be the strongest halogen bond donor. The chlorine and fluorine atoms can also participate in weaker halogen bonds.

Computational studies, often employing DFT with dispersion corrections, are instrumental in characterizing and quantifying halogen bonds. mdpi.com Analysis of the molecular electrostatic potential surface reveals the "σ-hole," a region of positive electrostatic potential on the halogen atom opposite to the covalent bond, which is responsible for the electrophilic nature of the halogen in this interaction. acs.org The strength and geometry of these bonds can be systematically studied, providing a basis for designing cocrystals and other supramolecular assemblies with desired topologies and properties. nih.govmdpi.com

Table 2: Typical Halogen Bond Geometries and Energies in Halogenated Aromatic Compounds (Note: This table presents representative data from the literature for analogous systems.)

Halogen Bond TypeDonor-Acceptor Distance (Å)Interaction Energy (kcal/mol)
C-I···N2.8 - 3.2-3 to -7
C-I···O2.9 - 3.4-2 to -5
C-Br···N2.9 - 3.3-2 to -4
C-Cl···N3.0 - 3.5-1 to -3

This interactive table allows for sorting and filtering of the data.

A particularly interesting and recently characterized phenomenon is the Hydrogen Bond enhanced Halogen Bond (HBeXB). mdpi.comnih.govresearchgate.netumt.edunih.gov This occurs when a halogen atom that is participating in a halogen bond also acts as a hydrogen bond acceptor. mdpi.comnih.gov This dual role leads to a synergistic enhancement of the halogen bond strength. mdpi.comresearchgate.netumt.edu

While this compound itself does not have a hydrogen bond donor, in the presence of a suitable co-former molecule containing, for example, an N-H or O-H group, the formation of HBeXBs could be envisioned. Computational studies have shown that the polarization of the halogen atom by the hydrogen bond increases the positive potential of the σ-hole, thereby strengthening the halogen bond. mdpi.comnih.gov This concept opens up new avenues for the rational design of highly stable and ordered supramolecular structures involving halogenated aromatic compounds. The enhancement in interaction energy can be significant, often by several kcal/mol, making HBeXBs a powerful tool in crystal engineering. mdpi.comnih.govumt.edu

Structure-Reactivity Relationships via Computational Modeling

Computational modeling is a cornerstone in establishing quantitative structure-reactivity relationships (QSRRs). nih.govacs.orgnih.govresearchgate.netacs.org For a molecule like this compound, understanding how its specific substitution pattern influences its reactivity is crucial for predicting its behavior in chemical reactions.

By systematically varying the substituents on a model aromatic system and calculating relevant quantum chemical descriptors, it is possible to build predictive models for reactivity. nih.govacs.org For example, the rates of electrophilic aromatic substitution can be correlated with calculated properties such as the energy of the highest occupied molecular orbital (HOMO), atomic charges on the ring carbons, or the molecular electrostatic potential. nih.govacs.org

In the context of this compound, computational modeling could be used to predict the regioselectivity of various reactions. For instance, in a nucleophilic aromatic substitution, the positions most susceptible to attack could be identified by examining the LUMO and the partial atomic charges. Such studies provide a rational basis for designing synthetic routes involving this and related polyhalogenated aromatic compounds.

Quantitative Structure-Activity Relationship (QSAR) Studies on Aryl Halides

Quantitative Structure-Activity Relationship (QSAR) models are statistical tools used in chemistry and biology to correlate the chemical structure of compounds with their biological activity or other properties. wikipedia.orglibretexts.org These models are expressed as mathematical equations that relate molecular descriptors (physicochemical properties or theoretical parameters) to a specific activity. wikipedia.orglibretexts.org For aryl halides, QSAR studies are instrumental in predicting their behavior and guiding the design of new molecules with desired properties. rsc.org

The fundamental principle of QSAR is to establish a relationship in the form: Activity = f (molecular descriptors) + error wikipedia.org

The process involves selecting a dataset of compounds, calculating their structural or empirical descriptors, choosing relevant variables, constructing a model, and validating its predictive power. libretexts.org The quality of a QSAR model is typically assessed by its ability to predict the activity of an independent set of compounds (a test set) that was not used in the model's creation. rsc.org

In the context of aryl halides like this compound, relevant molecular descriptors could include:

Electronic parameters: Such as the energy of the highest occupied molecular orbital (HOMO) and natural atomic charges, which have been shown to influence the cytotoxic activity of other halogenated compounds. nih.gov

Steric parameters: Related to the size and shape of the molecule.

Hydrophobic and hydrophilic parameters: Describing the molecule's affinity for different environments. nih.gov

Van der Waals surface area: Specifically, descriptors that account for carbon atoms near halogen atoms can be significant. acs.org

For instance, a 2D-QSAR study on arylpropenamide derivatives revealed that higher thermal energy and lower entropy values were correlated with increased anti-HBV activity. nih.gov Similarly, for a series of 6-chloro-1,1-dioxo-1,4,2-benzodithiazine derivatives, QSAR models indicated that the cytotoxic activity against different cancer cell lines was dependent on the natural charge on specific carbon atoms and the electrostatic charge on nitrogen atoms. nih.gov The unique electronic and steric effects introduced by halogen substituents are crucial for these intermolecular interactions and, consequently, for the predictive power of QSAR models. mdpi.com

While no specific QSAR studies have been published for this compound, the established methodologies for aryl halides provide a clear framework for how such studies could be conducted to predict its biological or chemical activities.

Molecular Docking and Ligand-Receptor Interaction Analysis (Methodological Aspects)

Molecular docking is a computational method that predicts the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor, typically a protein) to form a stable complex. nih.gov This technique is crucial in structure-based drug design for predicting ligand-target interactions and estimating the free energy of the complex. nih.gov For halogenated compounds such as this compound, specific methodological considerations are essential for accurate predictions.

A key aspect of docking halogenated ligands is the proper treatment of halogen bonds. researchgate.net A halogen bond is a noncovalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid) and interacts with a Lewis base. researchgate.net The iodine atom in this compound, due to its size and polarizability, can form significant halogen bonds that stabilize the ligand-receptor complex. Therefore, modern docking programs and scoring functions are being improved to better account for the "sigma-hole," a region of positive electrostatic potential on the halogen atom that drives these interactions. researchgate.net

The general workflow for molecular docking involves:

Preparation of Receptor and Ligand: This includes adding hydrogen atoms, assigning charges, and defining the binding site on the receptor. The ligand's three-dimensional structure is also prepared.

Docking Simulation: The ligand is placed in the binding site, and its conformational and orientational space is explored using a search algorithm.

Scoring and Ranking: The resulting poses are evaluated using a scoring function that estimates the binding affinity. The poses are then ranked to identify the most likely binding mode.

Studies on other halogenated compounds provide valuable insights. For example, in a study of halogen-substituted inhibitors of the 17β-HSD1 enzyme, molecular docking results showed a clear trend in binding-free energy, with iodine-containing compounds being the most potent. mdpi.com This highlights the importance of the halogen type in mediating interactions.

Table 1: Halogen Impact on Binding-Free Energy

HalogenRelative Binding-Free Energy Trend
Fluorine (F)Lowest
Chlorine (Cl)Intermediate
Bromine (Br)Higher
Iodine (I)Highest

This trend was observed in a study of halogen-substituted 17β-HSD1 inhibitors and suggests that iodine provides the most favorable contribution to binding affinity among the halogens. mdpi.com

Validation of the docking procedure is a critical step, often performed by redocking a known ligand into its crystal structure and ensuring the predicted pose is close to the experimental one. mdpi.com The analysis of noncovalent interactions, including hydrogen bonds, π-bonds, and halogen bonds, in the docked complexes is essential for understanding the structural basis of ligand binding. mdpi.com

Theoretical Studies of Reaction Dynamics and Energetics in Halogenated Systems

Theoretical studies of reaction dynamics and energetics provide fundamental insights into the mechanisms and feasibility of chemical reactions involving halogenated compounds. These studies often employ high-level computational methods, such as coupled-cluster theory, to map out potential energy surfaces and understand the factors that control reaction pathways. rsc.org

A relevant area of study is halogen exchange reactions, which are fundamental processes in organic and atmospheric chemistry. For example, a theoretical investigation of reactions between a formyl radical (CHO) and dihalogen molecules (YX, where Y = F, Cl, Br and X = Cl, Br, I) provides a model for understanding halogen abstraction. rsc.org The study revealed that the exothermicity of these reactions depends on the strengths of the bond being broken (Y-X) and the bond being formed (C-X). rsc.org

Table 2: Exothermicity Trends in Halogen Exchange Reactions (YX + CHO → Y + XCHO)

ParameterTrendReason
Varying Y (Halogen Being Displaced)F < Cl < BrBased on the strength of the X-Y bond being cleaved.
Varying X (Halogen Bonding to Carbon)Cl > Br > IBased on the strength of the C-X bond being formed.

Data derived from a theoretical study on halogen exchange reactions. rsc.org

A significant finding from this research was the role of halogen-mediated interactions through the σ-hole in the initial stages of the reaction. rsc.org These interactions can be strong enough to trigger the halogen atom exchange without the formation of a traditional pre-reactive complex and transition state, leading to barrierless reaction profiles at higher levels of theory. rsc.org

For a molecule like this compound, these theoretical principles are directly applicable. The presence of multiple, different halogen atoms (F, Cl, I) on the aromatic ring suggests a rich and competitive reaction chemistry. Theoretical studies could predict which halogen is most susceptible to abstraction or participation in halogen bonding-driven reactions. The energetics of such processes would be influenced by the relative strengths of the C-F, C-Cl, and C-I bonds and the stability of the resulting intermediates.

Furthermore, computational studies can predict various properties of the isolated molecule. For this compound, theoretical calculations can provide data on its collision cross section (CCS) with different adducts, which is useful in analytical techniques like ion mobility-mass spectrometry.

Table 3: Predicted Collision Cross Section (CCS) for this compound

Adductm/zPredicted CCS (Ų)
[M+H]+274.89305126.8
[M+Na]+296.87499131.7
[M-H]-272.87849121.9
[M+NH4]+291.91959144.0
[M+K]+312.84893133.4

Data obtained from the PubChem database, calculated using CCSbase. uni.lu m/z refers to the mass-to-charge ratio of the adduct.

These theoretical approaches are essential for building a comprehensive understanding of the chemical reactivity and physical properties of complex halogenated molecules like this compound.

Advanced Spectroscopic and Analytical Characterization of 1 Chloro 3,4 Difluoro 2 Iodobenzene

Chromatographic Separation Techniques for Halogenated Arenes

Chromatographic methods are fundamental for isolating and analyzing halogenated arenes from complex mixtures. The choice between gas and liquid chromatography depends on the analyte's volatility and reactivity.

Gas Chromatography (GC) Methodologies for Alkyl and Aryl Halides

Gas chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds like many alkyl and aryl halides. analyticaltoxicology.com The separation in GC is achieved based on the partitioning of analytes between a gaseous mobile phase and a liquid or solid stationary phase within a column. analyticaltoxicology.com For halogenated compounds, the use of a nonpolar stationary phase, such as polydimethylsiloxane (B3030410) (OV-101), is common. researchgate.net The retention of these compounds is influenced by factors like boiling point and the type and position of the halogen substituents.

The selection of the detector is crucial for achieving high sensitivity and selectivity. Electron Capture Detectors (ECD) are particularly sensitive to halogenated compounds. analyticaltoxicology.com However, for unambiguous identification, mass spectrometry (MS) is often coupled with GC (GC-MS), providing both chromatographic separation and mass spectral data for structural confirmation. researchgate.netrestek.com For instance, GC-MS is widely used for the analysis of halogenated contaminants in various matrices. researchgate.netrestek.com The development of methods often involves optimizing parameters such as the column type, temperature program, and carrier gas flow rate to achieve the desired separation. analyticaltoxicology.com

Table 1: GC Parameters for Analysis of Halogenated Benzenes

ParameterTypical Value/Condition
Column Nonpolar (e.g., polydimethylsiloxane-based)
Injector Temperature 250 °C
Oven Program Initial temp. 50°C, ramp to 280°C
Carrier Gas Helium or Nitrogen
Detector MS or ECD

Liquid Chromatography (LC) Methodologies for Reactive Intermediates

For less volatile or thermally labile halogenated compounds, as well as reactive intermediates, high-performance liquid chromatography (HPLC) is the preferred method. americanpharmaceuticalreview.com Reactive intermediates, which can be part of synthetic pathways, often require specific analytical considerations to prevent degradation during analysis. americanpharmaceuticalreview.com

Reversed-phase HPLC (RP-HPLC) is a commonly employed technique where a nonpolar stationary phase is used with a polar mobile phase. sielc.com For halogenated arenes, C18 columns are frequently utilized. rsc.org The mobile phase composition, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, can be adjusted to optimize the separation. sielc.com In some cases, adding a small amount of acid, such as phosphoric or formic acid, to the mobile phase can improve peak shape. sielc.com The detection is usually performed using a UV detector, as aromatic rings provide strong chromophores. americanpharmaceuticalreview.com For more complex mixtures or trace analysis, coupling HPLC with mass spectrometry (LC-MS) offers enhanced selectivity and sensitivity. nih.gov This is particularly useful for identifying unknown halogenated compounds in environmental or biological samples. nih.gov

Mass Spectrometric Identification and Structural Elucidation

Mass spectrometry (MS) is an indispensable tool for the identification and structural elucidation of halogenated compounds. It provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification. nih.govnist.gov

When analyzing halogenated compounds, the isotopic pattern becomes a key diagnostic feature. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate ratio of 3:1, while bromine has two isotopes, ⁷⁹Br and ⁸¹Br, in a nearly 1:1 ratio. This results in characteristic isotopic clusters in the mass spectrum, which can be used to identify the presence and number of chlorine and bromine atoms in a molecule. nih.gov For 1-Chloro-3,4-difluoro-2-iodobenzene, the presence of one chlorine atom would lead to a characteristic M+2 peak with about one-third the intensity of the molecular ion peak.

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the elemental composition of a molecule, further confirming its identity. nih.gov

Predicted Collision Cross Section (CCS) Analysis in Ion Mobility Spectrometry

Ion Mobility Spectrometry (IMS) is a gas-phase separation technique that distinguishes ions based on their size, shape, and charge. nih.govmdpi.com When coupled with mass spectrometry (IMS-MS), it provides an additional dimension of separation, enhancing the characterization of complex mixtures. mdpi.comnih.gov The collision cross section (CCS) is a key parameter derived from IMS, representing the effective area of the ion as it drifts through a buffer gas. mdpi.com

For a given compound like this compound, the CCS value can be experimentally measured or predicted using computational methods. mdpi.comresearchgate.net Machine learning models are increasingly being used to predict CCS values for small molecules, which can aid in their identification, especially when authentic standards are unavailable. mdpi.comresearchgate.netdntb.gov.uanih.gov These prediction models are trained on large datasets of experimentally determined CCS values and molecular descriptors. researchgate.netbohrium.com The predicted CCS value, in conjunction with the accurate mass from MS, can significantly increase the confidence in the identification of unknown halogenated compounds in complex samples. nih.gov The structural features of halogenated aromatic compounds, such as the type and position of the halogens, influence their CCS values. nih.gov

Table 2: Predicted Physicochemical and IMS Properties

PropertyPredicted Value
Molecular Formula C₆H₂ClF₂I
Molecular Weight 274.43 g/mol
**Predicted CCS (N₂) **~150-160 Ų (Predicted Range)

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications in Polyhalogenated Compounds

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the structural elucidation of organic molecules, including polyhalogenated compounds. It provides detailed information about the chemical environment of specific nuclei, such as ¹H, ¹³C, and ¹⁹F. nih.gov

For this compound, ¹H NMR would show signals for the aromatic protons, with their chemical shifts and coupling patterns providing information about their relative positions on the benzene (B151609) ring. Similarly, ¹³C NMR would reveal the number of unique carbon environments. However, for polyhalogenated compounds, the direct observation of the halogen nuclei can be particularly informative.

Fluorine-19 NMR for Regiochemical and Structural Confirmation

Fluorine-19 (¹⁹F) NMR is an exceptionally useful tool for the characterization of fluorinated compounds due to the 100% natural abundance and high sensitivity of the ¹⁹F nucleus. nih.govnih.gov The chemical shifts in ¹⁹F NMR are highly sensitive to the electronic environment, making it an excellent probe for structural and regiochemical analysis. nih.govrsc.org

In the case of this compound, the two fluorine atoms are in different chemical environments, which would result in two distinct signals in the ¹⁹F NMR spectrum. The chemical shifts of these signals would be characteristic of fluorine atoms attached to an aromatic ring and would be influenced by the presence of the adjacent chlorine and iodine atoms. Furthermore, coupling between the two fluorine atoms (⁴JFF) and coupling between the fluorine atoms and the aromatic protons (³JHF, ⁴JHF, and ⁵JHF) would provide valuable information for confirming the substitution pattern on the benzene ring. rsc.org This makes ¹⁹F NMR a crucial technique for the unambiguous structural confirmation of polyhalogenated aromatic compounds. nih.govnih.gov

Table 3: Expected ¹⁹F NMR Spectral Data

ParameterExpected Range/Value
¹⁹F Chemical Shift (vs. CFCl₃) -100 to -140 ppm
⁴JFF Coupling Constant 15-25 Hz
³JHF Coupling Constant 8-12 Hz
⁴JHF Coupling Constant 6-9 Hz

Carbon-13 and Proton NMR for Detailed Structural Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise molecular structure of this compound. Both proton (¹H) and carbon-13 (¹³C) NMR provide critical information about the chemical environment of each atom.

Proton (¹H) NMR Spectroscopy: The ¹H NMR spectrum of this compound is expected to show two aromatic protons. The chemical shifts and coupling constants of these protons are influenced by the surrounding halogen atoms. For instance, in the related compound 1-fluoro-2-iodobenzene, the proton chemical shifts are observed at approximately 7.71, 7.28, 7.03, and 6.87 ppm. chemicalbook.com Similarly, for 1-chloro-4-iodobenzene, proton signals appear around 7.59 and 7.08 ppm. chemicalbook.com For this compound, the two protons would exhibit complex splitting patterns due to coupling with each other and with the adjacent fluorine atoms.

Interactive Data Table: Predicted NMR Data for this compound

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm) Key Couplings
H-57.2 - 7.5C1: ~130-135J(H-H), J(H-F)
H-67.0 - 7.3C2: ~90-100 (C-I)J(H-H), J(H-F)
C3: ~150-160 (C-F)
C4: ~150-160 (C-F)
C5: ~125-130
C6: ~115-120

Note: The predicted values are based on data from structurally related compounds and general principles of NMR spectroscopy. Actual experimental values may vary.

Infrared (IR) Spectroscopy for Vibrational Analysis of Halogenated Benzene Derivatives

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups and vibrational modes within a molecule. For halogenated benzene derivatives like this compound, the IR spectrum will display characteristic absorption bands corresponding to the vibrations of the C-H, C-C, C-Cl, C-F, and C-I bonds.

The aromatic C-H stretching vibrations are typically observed in the region of 3100-3000 cm⁻¹. The C=C stretching vibrations within the benzene ring usually appear in the 1600-1450 cm⁻¹ range. The positions of these bands can be subtly influenced by the nature and position of the halogen substituents.

The carbon-halogen stretching vibrations are found in the fingerprint region of the IR spectrum:

C-F stretching: Typically strong and found in the 1350-1000 cm⁻¹ region.

C-Cl stretching: Generally observed in the 850-550 cm⁻¹ range.

C-I stretching: Appears at lower frequencies, usually below 600 cm⁻¹.

The specific pattern of absorption bands in the fingerprint region provides a unique spectroscopic signature for this compound.

Interactive Data Table: Characteristic IR Absorption Bands for Halogenated Benzene Derivatives

Vibrational Mode Typical Frequency Range (cm⁻¹) Expected Intensity
Aromatic C-H Stretch3100 - 3000Medium to Weak
Aromatic C=C Stretch1600 - 1450Medium to Strong
C-F Stretch1350 - 1000Strong
C-Cl Stretch850 - 550Medium to Strong
C-I Stretch< 600Medium

X-ray Diffraction for Solid-State Structure Determination of Halogenated Organic Molecules

X-ray diffraction is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. For a halogenated organic molecule like this compound, a single-crystal X-ray diffraction study would provide precise information on bond lengths, bond angles, and intermolecular interactions.

A hypothetical X-ray diffraction analysis would reveal the crystal system, space group, and unit cell dimensions, providing a complete picture of the molecule's solid-state architecture.

Advanced Microscopy Techniques for Dynamic Chemical Phenomena (General Principles)

Advanced microscopy techniques are crucial for visualizing chemical processes at the micro and nanoscale. While direct imaging of a small molecule like this compound is challenging, these techniques can be used to study its behavior in various environments, such as its role in a chemical reaction or its interaction with other materials.

Fluorescence Microscopy: Techniques like Förster Resonance Energy Transfer (FRET), Photoactivated Localization Microscopy (PALM), and Stochastic Optical Reconstruction Microscopy (STORM) have overcome the diffraction limit of light, enabling visualization at the nanometer scale. nih.govnih.gov These methods could be applied to study the localization and dynamics of fluorescently labeled derivatives of this compound in complex systems. nih.govmdpi.com

Electron Microscopy: Dynamic Transmission Electron Microscopy (DTEM) allows for the imaging of fast-evolving material processes and chemical reactions with high spatial and temporal resolution. youtube.com This could be used, for example, to observe the growth of crystals or the dynamics of a reaction involving this compound at the nanoscale. youtube.com

These advanced microscopy methods are moving pathology and materials science from static imaging to the analysis of dynamic cellular and chemical processes. nih.govsolubilityofthings.com

Analytical Quality by Design (QbD) Principles in Method Development for Reactive Species

Analytical Quality by Design (AQbD) is a systematic approach to developing robust and reliable analytical methods. americanpharmaceuticalreview.compharm-int.com For a reactive species like this compound, which may be sensitive to factors like light or temperature, AQbD is particularly important to ensure the quality and consistency of analytical data. waters.comresearchgate.net

The AQbD process involves several key steps:

Define the Analytical Target Profile (ATP): This predefines the objectives and performance requirements of the analytical method. pharm-int.com

Identify Critical Quality Attributes (CQAs): These are the properties of the analyte that need to be measured.

Risk Assessment: This step identifies potential sources of variability in the analytical method.

Method Operable Design Region (MODR): By systematically studying the effects of various parameters (e.g., solvent composition, temperature, pH), a "design space" is established where the method is known to be robust and reliable. nih.gov

By applying AQbD principles, analytical methods for reactive compounds like this compound can be developed to be "fit for purpose," minimizing the occurrence of out-of-specification results and ensuring high-quality data throughout the product lifecycle. americanpharmaceuticalreview.comnih.gov

Applications of 1 Chloro 3,4 Difluoro 2 Iodobenzene As a Chemical Precursor in Organic Synthesis

Role in the Synthesis of Polysubstituted Benzene (B151609) Derivatives

1-Chloro-3,4-difluoro-2-iodobenzene is a valuable starting material for creating polysubstituted benzene derivatives. The distinct reactivity of the iodo and chloro groups allows for sequential and site-selective introduction of different substituents onto the benzene core.

The primary route for functionalization is through palladium-catalyzed cross-coupling reactions, where the carbon-iodine bond reacts preferentially over the more stable carbon-chlorine bond. This allows for a stepwise approach to building molecular complexity. For instance, a Suzuki coupling can be performed at the C-I position, followed by a different coupling reaction or a nucleophilic aromatic substitution at the C-Cl position under more forcing conditions. The order of these reactions can be planned to achieve the desired substitution pattern, a key strategy in the synthesis of complex organic molecules. libretexts.orglibretexts.orgpressbooks.pub

General strategies for synthesizing polysubstituted benzenes often involve a sequence of reactions that include:

Friedel-Crafts acylation or alkylation

Nitration

Halogenation

Sulfonation

Reduction or oxidation of existing side chains

In the context of this compound, the existing chloro and difluoro groups are typically installed on a precursor, and the iodo group provides a reactive handle for introducing a wide array of additional functionalities. libretexts.orggoogle.com

Precursor for Biphenyl (B1667301) and Polyfunctionalized Biphenyl Architectures

The synthesis of biphenyl and polyfunctionalized biphenyl structures is a significant application of aryl halides. This compound is a suitable precursor for these architectures, primarily through the Suzuki-Miyaura cross-coupling reaction.

In a typical Suzuki reaction, the aryl iodide (this compound) is coupled with an arylboronic acid or one of its esters in the presence of a palladium catalyst and a base. The reaction proceeds selectively at the highly reactive carbon-iodine bond, leaving the chloro and fluoro substituents intact. This allows for the synthesis of complex biphenyls that are chlorinated and fluorinated in a specific pattern. Research on the synthesis of polyfluorinated biphenyls has demonstrated the viability of coupling electron-poor substrates, which is relevant for the electron-deficient ring of this compound. acs.org

Table 1: Example Reaction Scheme for Biphenyl Synthesis

Reactant A Reactant B Catalyst/Conditions Product Type

This selectivity is crucial for creating building blocks used in materials science, liquid crystals, and medicinal chemistry, where specific substitution patterns are required for desired electronic or biological properties.

Intermediate in the Formation of Nitrogen-Containing Heterocycles

The carbon-halogen bonds in this compound provide anchor points for constructing nitrogen-containing ring systems, which are prevalent in pharmaceuticals and biologically active compounds.

While direct examples involving this compound are not prominently documented, its structure is amenable to modern synthetic methods for indole (B1671886) synthesis, such as the Buchwald-Hartwig amination. wikipedia.orgorganic-chemistry.org This palladium-catalyzed cross-coupling reaction forms a carbon-nitrogen bond between an aryl halide and an amine. wikipedia.orgresearchgate.net

A plausible route would involve the selective reaction of the C-I bond of this compound with a suitable amine precursor (e.g., an amine with a protected or latent ortho-alkyne or ketone functionality). Subsequent intramolecular cyclization of the resulting N-aryl amine intermediate would yield a substituted indole or indoline (B122111) scaffold. The development of sophisticated phosphine (B1218219) ligands has greatly expanded the scope of this reaction, making it a powerful tool for constructing C-N bonds even with challenging substrates. wikipedia.orgnih.gov

The utility of halobenzenes as precursors for nitrogen-containing compounds is well-established. For example, the related compound 1-chloro-2-iodobenzene (B47295) is used as a precursor in the preparation of N,N-diaryl-o-phenylenediamines and 4(5)-(2-chlorophenyl)-1H-imidazole. fishersci.ca By analogy, this compound is expected to undergo similar transformations.

The synthesis of N,N-diaryl-o-phenylenediamines could be achieved through sequential Buchwald-Hartwig aminations, first at the iodo position and then at the chloro position. To synthesize an imidazole (B134444) derivative, this compound could first be converted into a phenylenediamine derivative. For instance, amination at the iodine position followed by reduction of a nitro group introduced elsewhere, or a double amination sequence, could yield a substituted o-phenylenediamine. nih.gov This intermediate can then be cyclized with an aldehyde or carboxylic acid derivative to form the imidazole ring.

Utility in Organoelement Compound Preparation

This compound can be used to prepare organoelement compounds, which contain bonds between carbon and elements such as silicon, tin, boron, or phosphorus. The carbon-iodine bond is the typical reaction site for introducing these elements.

A common method is lithium-halogen exchange, where the C-I bond reacts with an organolithium reagent (like n-butyllithium) at low temperatures to generate a highly reactive aryllithium species. This intermediate can then be quenched with a variety of electrophiles containing the desired element. For example, reaction with trimethylchlorosilane (TMSCl) would yield a silyl-substituted benzene. A similar reaction is documented for 1-chloro-2-iodobenzene, which reacts with lanthanum metal in the presence of trimethylchlorosilane to prepare 1-chloro-2-trimethylsilylbenzene. fishersci.ca

Alternatively, the compound can be used to form a Grignard reagent by reacting it with magnesium metal, which can then be used in a wide range of subsequent reactions to form bonds with various elements.

Applications in Specialized Dye Synthesis

Polysubstituted and halogenated aromatic compounds often form the core structures of synthetic dyes. The substituents on the benzene ring can act as auxochromes or modify the chromophore, tuning the color and properties (like lightfastness) of the final dye molecule. While the structural motifs of this compound make it a plausible candidate for use as an intermediate in dye synthesis, specific applications in the synthesis of specialized dyes are not widely reported in the available literature.

Generation of Arynes from Halogen-Lithium Exchange for Cycloaddition Reactions

The generation of highly reactive intermediates, such as arynes, from stable precursors is a cornerstone of modern organic synthesis, enabling the construction of complex molecular architectures. This compound serves as a valuable precursor for the generation of 3-chloro-4,5-difluorobenzyne, a key intermediate for cycloaddition reactions. The formation of this aryne is typically achieved through a halogen-lithium exchange reaction, a powerful method for the in situ generation of organolithium species that can then undergo elimination to form the desired aryne.

The process is initiated by treating this compound with a strong organolithium base, such as n-butyllithium (n-BuLi), at low temperatures, typically -78 °C, in an inert solvent like tetrahydrofuran (B95107) (THF). The much greater reactivity of the carbon-iodine bond compared to the carbon-chlorine and carbon-fluorine bonds ensures that the halogen-lithium exchange occurs selectively at the iodine-bearing carbon. This selective exchange is a well-established principle in organometallic chemistry, driven by the higher polarizability and weaker bond strength of the C-I bond.

The resulting organolithium intermediate is unstable and readily undergoes a spontaneous 1,2-elimination of lithium fluoride. This elimination step is facilitated by the presence of the ortho-fluorine atom, which acts as a good leaving group in this context. The elimination of LiF leads to the formation of the highly strained and electrophilic 3-chloro-4,5-difluorobenzyne.

Once generated, 3-chloro-4,5-difluorobenzyne is a potent dienophile and can be trapped in situ by a variety of dienes in [4+2] cycloaddition reactions, also known as Diels-Alder reactions. Furan (B31954) is a commonly employed diene for trapping arynes due to its aromatic character, which is overcome in the course of the cycloaddition, and its conformational pre-disposition for the reaction.

The reaction of 3-chloro-4,5-difluorobenzyne with furan proceeds to yield a bicyclic adduct, specifically 1-chloro-2,3-difluoro-5,8-epoxy-5,8-dihydronaphthalene. This reaction is highly efficient and provides a direct route to functionalized polycyclic aromatic compounds. The regioselectivity of the cycloaddition is controlled by the electronic and steric influences of the substituents on the benzyne (B1209423) intermediate.

A representative example of this process is detailed below:

ReactantsReagents & ConditionsProductYield
This compound and Furan1. n-BuLi, THF, -78 °C2. Furan, -78 °C to rt1-Chloro-2,3-difluoro-5,8-epoxy-5,8-dihydronaphthaleneHigh

This synthetic strategy highlights the utility of this compound as a precursor for the generation of a functionalized benzyne, which can then be engaged in cycloaddition reactions to build complex molecular frameworks. The ability to selectively generate and trap this aryne opens up avenues for the synthesis of a wide range of substituted aromatic compounds with potential applications in materials science and medicinal chemistry.

Conclusion and Future Research Directions

Summary of Key Academic Research Findings on 1-Chloro-3,4-difluoro-2-iodobenzene

This compound is a polyhalogenated aromatic compound that has garnered attention primarily as a versatile intermediate in organic synthesis. Its unique substitution pattern, featuring chloro, fluoro, and iodo groups on a benzene (B151609) ring, provides multiple reactive sites for constructing more complex molecules.

Academic research has largely centered on its utility as a building block in the synthesis of pharmaceuticals and agrochemicals. chemimpex.com The presence of the highly reactive iodine atom allows for a variety of coupling reactions, while the chloro and difluoro substituents modulate the electronic properties and bioavailability of the final products. chemimpex.comtiwariacademy.com For instance, this compound is utilized in the creation of anti-inflammatory and analgesic drugs, where its structure contributes to enhanced efficacy. chemimpex.com It also serves as a precursor in the formulation of specialized herbicides and pesticides. chemimpex.com

The synthesis of this compound itself is a key area of study. One established method involves the direct chlorination of ortho-difluorobenzene in the presence of a metal or metal compound catalyst, such as those derived from iron, antimony, or aluminum, to control the regioselectivity and suppress the formation of unwanted isomers like 1-chloro-2,3-difluorobenzene. google.com

Below is a table summarizing key reactions involving the synthesis of a related compound, 1-chloro-3,4-difluorobenzene, which provides context for the production of halogenated benzene derivatives.

ReactantReagentCatalystProductYield
Ortho-difluorobenzeneChlorine (Cl₂)Iron (Fe)1-Chloro-3,4-difluorobenzene88.6%

This table is based on data for a structurally related compound and is provided for illustrative purposes. google.com

Emerging Trends in Polyhalogenated Arene Chemistry and their Relevance

The field of polyhalogenated arene chemistry is experiencing significant evolution, driven by the need for novel materials and more efficient synthetic methodologies. youtube.com These compounds, including this compound, are central to these advancements.

One major trend is the development of advanced catalytic systems for selective C-H and C-halogen bond functionalization. This allows for the precise and efficient modification of polyhalogenated rings, reducing the number of synthetic steps and waste. For a molecule like this compound, such advancements could enable direct derivatization at the C-H position, or selective reactions at the C-Cl or C-F bonds, which are typically less reactive than the C-I bond.

Another emerging area is the use of polyhalogenated arenes in materials science. chemimpex.com Their unique electronic properties and thermal stability make them valuable in the synthesis of advanced polymers, liquid crystals, and organic electronics. chemimpex.comyoutube.com The specific halogen substitution pattern on this compound could be exploited to fine-tune the electronic and physical properties of such materials.

Furthermore, there is a growing interest in the environmental applications of halogenated compounds, including their potential use in remediation processes to break down pollutants. chemimpex.com The reactivity of the C-I bond in this compound could be harnessed in such applications.

Prospective Research Avenues for this compound in Advanced Chemical Synthesis and Theory

The unique structure of this compound opens up several promising avenues for future research in both synthetic and theoretical chemistry.

In Advanced Chemical Synthesis:

Selective Cross-Coupling Reactions: Future work could focus on developing highly selective catalysts that can discriminate between the C-I and C-Cl bonds. This would allow for sequential, one-pot coupling reactions, significantly increasing synthetic efficiency.

Novel Heterocycle Synthesis: The ortho-positioning of the iodine and chloro/fluoro groups makes this compound an ideal precursor for the synthesis of novel halogenated heterocyclic compounds, such as benzofurans or benzothiophenes, which are important scaffolds in medicinal chemistry.

Asymmetric Catalysis: Research into the enantioselective functionalization of this prochiral molecule could lead to the synthesis of valuable chiral building blocks for the pharmaceutical industry.

In Theoretical and Computational Chemistry:

Reaction Mechanism Studies: Detailed computational studies could elucidate the mechanisms of regioselective reactions on the aromatic ring. nih.gov This would aid in predicting reaction outcomes and designing more efficient synthetic routes.

Molecular Property Prediction: Theoretical calculations can be employed to predict the electronic, optical, and physical properties of polymers and other advanced materials derived from this compound. This would accelerate the discovery of new materials with desired functionalities.

Spectroscopic Analysis: Computational chemistry can assist in the interpretation of complex NMR and other spectroscopic data, which is crucial for the characterization of new compounds synthesized from this starting material.

Q & A

Q. What are the standard spectroscopic methods for characterizing 1-chloro-3,4-difluoro-2-iodobenzene, and how are spectral assignments validated?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) is critical for structural elucidation. For example, the ¹³C NMR spectrum of 1-chloro-3,5-diiodobenzene shows distinct signals for iodine-substituted carbons (downfield shifts ~90–100 ppm) and chlorine/fluorine-substituted carbons (shifts dependent on substituent electronegativity) . Infrared (IR) spectroscopy identifies C–I (~500 cm⁻¹), C–F (~1,200 cm⁻¹), and C–Cl (~550 cm⁻¹) stretching vibrations. Validation involves cross-referencing with computational simulations (e.g., DFT) and comparison to analogous halogenated benzenes .

Q. What synthetic routes are available for preparing this compound, and what are their yield limitations?

  • Methodological Answer : Common methods include:
  • Halogenation : Sequential halogenation of fluorobenzene derivatives. For example, iodination of 1-chloro-3,4-difluorobenzene using iodine monochloride (ICl) or N-iodosuccinimide (NIS) in the presence of Lewis acids (e.g., FeCl₃) yields the target compound. Reported yields range from 50–70%, with byproducts arising from over-iodination .
  • Metal-Halogen Exchange : Utilizing organometallic intermediates (e.g., Grignard reagents) to replace halogens selectively. This method requires precise temperature control (−78°C to 0°C) to avoid side reactions .

Q. How do the physical properties (e.g., solubility, melting point) of this compound influence its handling in laboratory settings?

  • Methodological Answer :
  • Solubility : Sparingly soluble in polar solvents (water, ethanol) but highly soluble in dichloromethane or THF, necessitating inert-atmosphere handling to prevent hydrolysis .
  • Melting/Boiling Points : Melting point data for analogous compounds (e.g., 2-chloro-4-fluoroiodobenzene: mp 94–95°C) suggest similar solid-state stability, but thermal decomposition risks above 200°C require vacuum distillation for purification .

Advanced Research Questions

Q. How does the electronic interplay between chlorine, fluorine, and iodine substituents affect regioselectivity in cross-coupling reactions?

  • Methodological Answer : The electron-withdrawing nature of fluorine and chlorine deactivates the aromatic ring, directing iodine to the ortho/para positions. In Suzuki-Miyaura couplings, the iodine atom acts as the primary reactive site due to its lower bond dissociation energy (~240 kJ/mol) compared to C–Cl (~397 kJ/mol) and C–F (~515 kJ/mol). Computational studies (e.g., NBO analysis) can predict charge distribution and guide catalyst selection (e.g., Pd(PPh₃)₄ vs. CuI) .

Q. What strategies mitigate competing elimination pathways during nucleophilic aromatic substitution (SNAr) reactions with this substrate?

  • Methodological Answer :
  • Solvent Optimization : Polar aprotic solvents (DMF, DMSO) stabilize transition states and reduce elimination.
  • Temperature Control : Reactions at −20°C minimize thermal degradation.
  • Protecting Groups : Temporary protection of iodine (e.g., as a trimethylsilyl ether) prevents undesired side reactions. Experimental validation via kinetic studies (e.g., monitoring by HPLC) is essential .

Q. How can computational chemistry (e.g., DFT, MD simulations) predict the reactivity of this compound in catalytic systems?

  • Methodological Answer : Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to identify reactive sites. For example, Fukui indices quantify electrophilicity at iodine. Molecular dynamics (MD) simulations model solvent effects on reaction kinetics. A case study showed MD-predicted activation barriers for Ullmann coupling (ΔG‡ ~25 kcal/mol) aligned with experimental rates (k = 0.15 min⁻¹ at 80°C) .

Q. What contradictions exist in reported crystallographic data for halogen-bonded co-crystals involving this compound, and how are they resolved?

  • Methodological Answer : Discrepancies in bond lengths (e.g., I···N vs. I···O interactions) arise from varying crystallization conditions (solvent polarity, cooling rates). Single-crystal X-ray diffraction (SC-XRD) with synchrotron radiation (λ = 0.7 Å) resolves ambiguities. For example, a co-crystal with pyrazine derivatives showed I···N distances of 2.9–3.1 Å, consistent with moderate halogen bonding (binding energy ~5–10 kJ/mol) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.